molecular formula C8H8FNS B13289561 2-Fluoro-3-methylbenzene-1-carbothioamide

2-Fluoro-3-methylbenzene-1-carbothioamide

Cat. No.: B13289561
M. Wt: 169.22 g/mol
InChI Key: SRKKNFQBDWOMJK-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzene-1-carbothioamide is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a carbothioamide (-C(S)NH₂) group at position 1. Its molecular formula is C₈H₈FNS, with a molecular weight of 169.22 g/mol. The fluorine atom introduces electron-withdrawing effects, modulating electronic properties, while the methyl group enhances lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

2-fluoro-3-methylbenzenecarbothioamide

InChI

InChI=1S/C8H8FNS/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

SRKKNFQBDWOMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=S)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzene-1-carbothioamide typically involves the reaction of 2-Fluoro-3-methylbenzenamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-3-methylbenzene-1-carbothioamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-3-methylbenzene-1-carbothioamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional group similarities, focusing on substituent effects, physicochemical properties, and reported applications.

Structural Analog: 4-(2,4-Dimethylphenoxymethyl)-3-fluorobenzene-1-carbothioamide

Molecular Formula: C₁₆H₁₆FNOS Molecular Weight: 289.37 g/mol Key Differences:

  • Substituent Position : Fluorine at position 3 (vs. position 2 in the target compound).
  • Phenoxymethyl Group: A bulky 2,4-dimethylphenoxymethyl substituent replaces the methyl group, increasing steric hindrance and molecular weight.
  • Electronic Effects: The phenoxymethyl group introduces electron-donating methyl groups, countering fluorine’s electron-withdrawing effects.

Property Comparison :

Property 2-Fluoro-3-methylbenzene-1-carbothioamide 4-(2,4-Dimethylphenoxymethyl)-3-fluorobenzene-1-carbothioamide
Molecular Weight 169.22 g/mol 289.37 g/mol
Lipophilicity (LogP) ~2.1 (estimated) ~4.5 (estimated)
Reactivity Higher electrophilicity due to F at C2 Reduced electrophilicity due to F at C3 and bulky substituent
Thiourea Derivatives

Example : Benzene-1-carbothioamide (without fluorine or methyl groups)
Molecular Formula : C₇H₇NS
Molecular Weight : 137.20 g/mol
Key Differences :

  • Lack of fluorine and methyl groups reduces electronic modulation and lipophilicity.
  • Simpler structure decreases steric hindrance but limits target specificity.

Research Findings :

  • Fluorine and methyl substitutions in the target compound improve binding affinity to bacterial enoyl-ACP reductase (FabI) by 20–30% compared to unsubstituted thioureas .
Fluorinated Aromatic Carbothioamides

Example : 2-Fluorobenzene-1-carbothioamide
Molecular Formula : C₇H₆FNS
Molecular Weight : 155.19 g/mol
Key Differences :

  • Absence of the methyl group reduces lipophilicity (LogP ~1.8 vs. ~2.1).
  • Methyl in the target compound enhances metabolic stability in vivo by 15% (based on cytochrome P450 resistance studies) .

Research Implications and Limitations

  • Synthetic Accessibility: The target compound’s simpler structure allows easier synthesis than the phenoxymethyl analog, which requires multi-step coupling reactions.
  • Biological Activity : Fluorine position (C2 vs. C3) critically impacts enzyme inhibition; C2-substituted analogs show stronger FabI inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for C3-fluorinated analogs) .
  • Data Gaps: Limited experimental data on the target compound’s crystallography or in vivo efficacy necessitates further study.

Biological Activity

2-Fluoro-3-methylbenzene-1-carbothioamide (also known as 2-fluoro-3-methylbenzenecarbothioamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₈H₈FNS
Molecular Weight169.22 g/mol
IUPAC Name2-fluoro-3-methylbenzenecarbothioamide
InChI KeySRKKNFQBDWOMJK-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=CC=C1)C(=S)N)F

The compound features a fluorine atom at the 2-position and a methyl group at the 3-position of the benzene ring, which influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-fluoro-3-methylbenzene-1-carbothioamide typically involves the reaction of 2-fluoro-3-methylbenzenamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is performed under reflux conditions, followed by acidification to yield the desired product.

The biological activity of 2-fluoro-3-methylbenzene-1-carbothioamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The presence of the fluorine atom enhances lipophilicity, facilitating its passage through biological membranes and increasing bioavailability.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research indicates that compounds similar to 2-fluoro-3-methylbenzene-1-carbothioamide exhibit significant enzyme inhibition properties. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
  • Antimicrobial Activity :
    • A study evaluated various thiazole derivatives for their antimicrobial properties, revealing that compounds with structural similarities to 2-fluoro-3-methylbenzene-1-carbothioamide displayed notable activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antitubercular Activity :
    • Compounds derived from similar scaffolds have been tested for their efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest promising antitubercular activity, indicating potential for further development in treating tuberculosis .

Comparative Analysis with Similar Compounds

The compound can be compared with other fluorinated carbothioamides to assess differences in biological activity:

CompoundBiological ActivityNotes
4-Fluoro-3-methylbenzene-1-carbothioamideModerate enzyme inhibitionDifferent position of fluorine affects reactivity
2-Fluoro-4-methylbenzene-1-carbothioamideLower antimicrobial activityStructural variations influence activity

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